molecular formula C14H15F15O5Si B14348111 3-(Trimethoxysilyl)propyl pentadecafluorooctanoate CAS No. 98046-77-6

3-(Trimethoxysilyl)propyl pentadecafluorooctanoate

Cat. No.: B14348111
CAS No.: 98046-77-6
M. Wt: 576.33 g/mol
InChI Key: ACWZNAATWCRYGG-UHFFFAOYSA-N
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Description

3-(Trimethoxysilyl)propyl pentadecafluorooctanoate is a chemical compound that belongs to the class of organosilanes. It is characterized by the presence of a trimethoxysilyl group attached to a propyl chain, which is further connected to a pentadecafluorooctanoate group. This compound is known for its unique properties, including its ability to form strong bonds with various substrates and its hydrophobic nature due to the presence of fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trimethoxysilyl)propyl pentadecafluorooctanoate typically involves the reaction of 3-(Trimethoxysilyl)propylamine with pentadecafluorooctanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The compound is then purified through techniques such as distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-(Trimethoxysilyl)propyl pentadecafluorooctanoate undergoes various chemical reactions, including:

    Hydrolysis: The trimethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.

    Condensation: The silanol groups formed from hydrolysis can further undergo condensation reactions to form siloxane bonds.

    Substitution: The compound can participate in substitution reactions where the fluorine atoms can be replaced by other functional groups under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions are commonly used for hydrolysis reactions.

    Condensation: Acidic or basic catalysts are often employed to facilitate condensation reactions.

    Substitution: Various reagents, such as nucleophiles, can be used to achieve substitution reactions.

Major Products Formed

    Hydrolysis and Condensation: These reactions lead to the formation of siloxane networks, which are useful in creating coatings and adhesives.

    Substitution: The products formed depend on the nature of the substituent introduced during the reaction.

Scientific Research Applications

3-(Trimethoxysilyl)propyl pentadecafluorooctanoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a coupling agent to enhance the adhesion between different materials, such as in the preparation of composite materials.

    Biology: The compound is employed in surface modification of biomaterials to improve their biocompatibility and functionality.

    Medicine: It is used in the development of drug delivery systems and medical devices due to its ability to form stable coatings.

    Industry: The compound is utilized in the production of water-repellent coatings, sealants, and adhesives.

Mechanism of Action

The mechanism of action of 3-(Trimethoxysilyl)propyl pentadecafluorooctanoate involves the formation of strong covalent bonds with various substrates through the trimethoxysilyl group. The hydrolysis of the trimethoxysilyl group leads to the formation of silanol groups, which can further condense to form siloxane bonds. The pentadecafluorooctanoate group imparts hydrophobic properties to the compound, making it useful in applications where water repellency is desired.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trimethoxysilyl)propyl methacrylate
  • 3-(Trimethoxysilyl)propyl isocyanate
  • 3-(Trimethoxysilyl)propylamine

Uniqueness

3-(Trimethoxysilyl)propyl pentadecafluorooctanoate is unique due to the presence of the pentadecafluorooctanoate group, which imparts exceptional hydrophobic properties. This makes it particularly useful in applications where water repellency and chemical resistance are critical. Additionally, the compound’s ability to form strong covalent bonds with various substrates enhances its versatility in different fields.

Properties

CAS No.

98046-77-6

Molecular Formula

C14H15F15O5Si

Molecular Weight

576.33 g/mol

IUPAC Name

3-trimethoxysilylpropyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate

InChI

InChI=1S/C14H15F15O5Si/c1-31-35(32-2,33-3)6-4-5-34-7(30)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)29/h4-6H2,1-3H3

InChI Key

ACWZNAATWCRYGG-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCOC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OC)OC

Origin of Product

United States

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